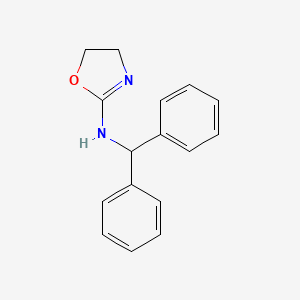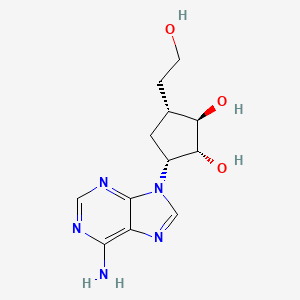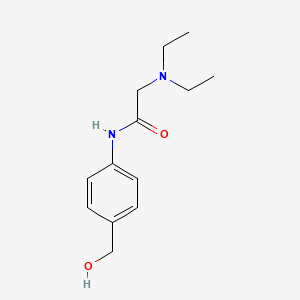
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is an organic compound that features a diethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)aniline with diethylamine and acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)-N-(4-carboxyphenyl)acetamide.
Reduction: Formation of 2-(Diethylamino)-N-(4-aminomethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The acetamide group can also contribute to the overall stability and solubility of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-N-(4-methylphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
2-(Diethylamino)-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
2-(Diethylamino)-N-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of the hydroxymethyl group.
Uniqueness
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This structural feature may also contribute to its potential biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
5429-36-7 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)9-13(17)14-12-7-5-11(10-16)6-8-12/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
Clé InChI |
RVFKAINYSLXGCD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



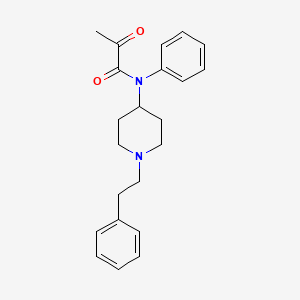
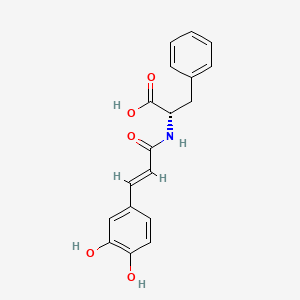
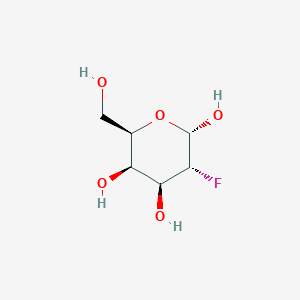
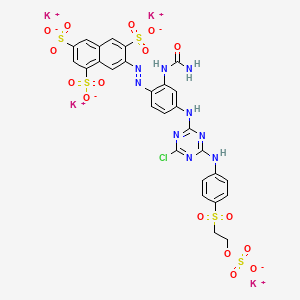
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

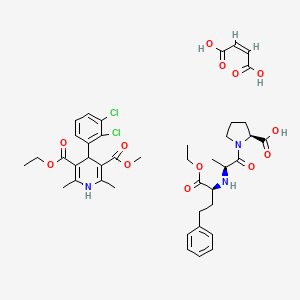
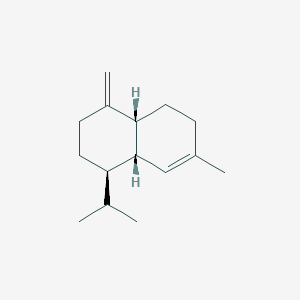
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

